molecular formula C13H8Cl4O4S2 B14700991 1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) CAS No. 18087-03-1

1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)

Cat. No.: B14700991
CAS No.: 18087-03-1
M. Wt: 434.1 g/mol
InChI Key: QGXFXFJRPVJYBR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dichloromethane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: Reduction of the sulfonyl groups can lead to the formation of sulfide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include sulfide derivatives.

Scientific Research Applications

1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[(Methanediyl)disulfonyl]bis(4-chlorobenzene): Similar structure but lacks the dichloromethane moiety.

    1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.

Uniqueness

1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) is unique due to its specific combination of sulfonyl and dichloromethane groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

18087-03-1

Molecular Formula

C13H8Cl4O4S2

Molecular Weight

434.1 g/mol

IUPAC Name

1-chloro-4-[dichloro-(4-chlorophenyl)sulfonylmethyl]sulfonylbenzene

InChI

InChI=1S/C13H8Cl4O4S2/c14-9-1-5-11(6-2-9)22(18,19)13(16,17)23(20,21)12-7-3-10(15)4-8-12/h1-8H

InChI Key

QGXFXFJRPVJYBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(S(=O)(=O)C2=CC=C(C=C2)Cl)(Cl)Cl)Cl

Origin of Product

United States

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